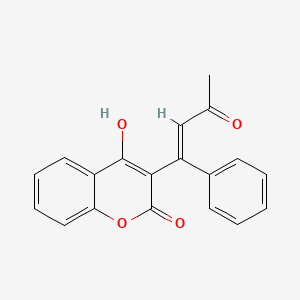
(+/-)-β-Hydrastine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-β-Hydrastine-d3 is a deuterated form of hydrastine, an isoquinoline alkaloid found in the plant Goldenseal (Hydrastis canadensis). This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The deuterium labeling in this compound makes it particularly useful for research involving metabolic studies and tracing experiments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-β-Hydrastine-d3 typically involves the incorporation of deuterium atoms into the hydrastine molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of hydrastine can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to handle deuterium gas and deuterated solvents safely and efficiently.
化学反応の分析
Types of Reactions
(+/-)-β-Hydrastine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydrohydrastine.
Substitution: Nucleophilic substitution reactions can occur at specific positions in the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms like dihydrohydrastine, and various substituted hydrastine derivatives.
科学的研究の応用
(+/-)-β-Hydrastine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of hydrastine metabolism.
Biology: Employed in studies involving enzyme interactions and cellular uptake mechanisms.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry for the quantification of hydrastine in biological samples.
作用機序
The mechanism of action of (+/-)-β-Hydrastine-d3 involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and has potential therapeutic implications.
類似化合物との比較
Similar Compounds
Hydrastine: The non-deuterated form of (+/-)-β-Hydrastine-d3, commonly found in Goldenseal.
Berberine: Another isoquinoline alkaloid with similar biological activities.
Palmatine: An alkaloid structurally related to hydrastine with potential therapeutic effects.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research applications where understanding the metabolic fate of hydrastine is crucial.
特性
CAS番号 |
1346598-42-2 |
|---|---|
分子式 |
C21H21NO6 |
分子量 |
386.418 |
IUPAC名 |
(3R)-6,7-dimethoxy-3-[(5S)-6-(trideuteriomethyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m0/s1/i1D3 |
InChIキー |
JZUTXVTYJDCMDU-ORDZOMCNSA-N |
SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 |
同義語 |
(3S)-rel-6,7-Dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-6-(methyl-d3)-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1(3H)-isobenzofuranone; (+/-)-Hydrastine-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)


![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)


